2-Morpholinoacetic acid hydrochloride

Catalog No.
S805163
CAS No.
89531-58-8
M.F
C6H12ClNO3
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholinoacetic acid hydrochloride

CAS Number

89531-58-8

Product Name

2-Morpholinoacetic acid hydrochloride

IUPAC Name

2-morpholin-4-ylacetic acid;hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H

InChI Key

ICGYBJNONRDZOP-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)O.Cl

Synonyms

(4-Morpholino)acetic Acid Hydrochloride; 2-(Morpholin-4-yl)acetic Acid Hydrochloride; 2-(Morpholino)acetic Acid Hydrochloride; 4-Morpholinylacetic Acid Hydrochloride

Canonical SMILES

C1COCCN1CC(=O)O.Cl

2-Morpholinoacetic acid hydrochloride is an organic compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 145.16 g/mol. It appears as a white solid and has a melting point of 160-161 °C. This compound is characterized by its morpholine ring, which contributes to its unique properties, including solubility in various solvents and biological activity. The compound is classified as an irritant, with specific safety warnings regarding skin and eye contact .

Limited Availability and Research Focus:

Potential Applications:

While dedicated research on 2-MAAH itself is limited, its structural features suggest potential applications in various fields:

  • Organic synthesis: The presence of a morpholine ring and a carboxylic acid group makes 2-MAAH a versatile building block for the synthesis of heterocyclic compounds, pharmaceuticals, and other organic molecules [].
  • Medicinal chemistry: The morpholine ring is a common functional group found in various drugs. 2-MAAH could potentially serve as a starting material for the development of novel therapeutic agents [].
  • Material science: The combination of hydrophilic and hydrophobic moieties in 2-MAAH could be of interest for the design of new materials with specific properties, such as polymers or surfactants [].
Typical of carboxylic acids and amines. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to produce amides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.

These reactions can be utilized in synthetic organic chemistry to create more complex molecules or derivatives .

The biological activity of 2-Morpholinoacetic acid hydrochloride is notable in pharmacology. It exhibits properties such as:

  • Antimicrobial Activity: Demonstrated effectiveness against certain bacterial strains.
  • Neuroprotective Effects: Potential applications in neurodegenerative disease treatment due to its ability to modulate neurotransmitter systems.
  • Analgesic Properties: Some studies suggest it may have pain-relieving effects.

Its interactions with biological systems make it a candidate for further research in therapeutic applications .

The synthesis of 2-Morpholinoacetic acid hydrochloride can be achieved through several methods, including:

  • Direct Amine Reaction: Reacting morpholine with chloroacetic acid under acidic conditions.
  • Carboxylation of Morpholine: Using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group.
  • Hydrochlorination: Adding hydrochloric acid to the synthesized morpholinoacetic acid to yield the hydrochloride salt form.

These methods allow for the production of the compound in laboratory settings, emphasizing efficiency and yield .

2-Morpholinoacetic acid hydrochloride has various applications across different fields:

  • Pharmaceutical Industry: Used as an intermediate in drug synthesis and as a potential therapeutic agent.
  • Biochemical Research: Employed in studies related to neurotransmission and enzyme activity.
  • Agriculture: Investigated for potential use in developing agrochemicals.

Its versatility makes it valuable for both research and industrial applications .

Studies on the interactions of 2-Morpholinoacetic acid hydrochloride include:

  • Enzyme Inhibition: Research indicates it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design.
  • Receptor Binding: Investigations into its binding affinity to neurotransmitter receptors suggest potential roles in modifying synaptic transmission.

These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic uses .

2-Morpholinoacetic acid hydrochloride shares structural similarities with several compounds, allowing for comparative analysis:

Compound NameMolecular FormulaSimilarity IndexUnique Features
4-Morpholineacetic AcidC₆H₁₁NO₃0.96Lacks the chloride group present in 2-morpholino.
(S)-Morpholine-3-carboxylic AcidC₆H₁₁NO₂0.68Different functional group positioning.
4-Methyl-1-piperazineacetic AcidC₇H₁₄N₂O₂0.71Contains a piperazine ring instead of morpholine.
(R)-Morpholine-3-carboxylic AcidC₆H₁₁NO₂0.68Enantiomeric form with similar properties.
4-Methylmorpholin-2-one HydrochlorideC₇H₁₄ClN0.90Contains a ketone functional group.

These comparisons highlight the unique aspects of 2-Morpholinoacetic acid hydrochloride, particularly its chloride component and specific structural arrangement that contribute to its distinct biological activities .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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